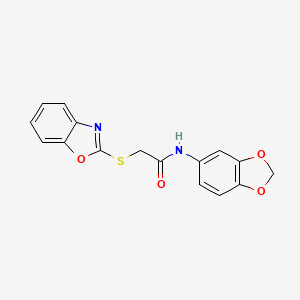

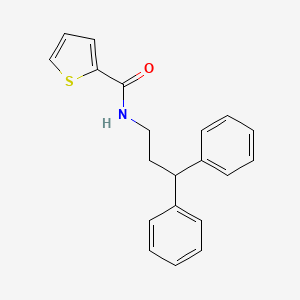

![molecular formula C15H13FN6O B5540049 N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)

N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction :

- This compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, a class known for its diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis :

- The synthesis of related diheterocyclic compounds based on 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine has been achieved. These compounds are convertible into triazoles, oxadiazoles, and thiadiazoles, as detailed by (Liu et al., 2008).

Molecular Structure Analysis :

- Molecular structure analyses of similar compounds, including crystal structure and spectroscopic characterization, have been conducted. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was determined in different environments, highlighting the importance of intermolecular interactions in crystal formation (Canfora et al., 2010).

Chemical Reactions and Properties :

- The compound is part of a class that has shown potential in forming various derivatives through chemical reactions. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been synthesized with notable fungicidal activities (Chen et al., 2009).

Physical Properties Analysis :

- While specific physical property data for this exact compound may not be available, general characteristics of the 1,2,4-triazolo[1,5-a]pyrimidine class include solid-state formation, crystal structures, and various solubilities depending on the derivative.

Chemical Properties Analysis :

- Chemical properties of this class of compounds include reactivity with various chemical agents, potential for various biological activities, and the ability to form diverse derivatives with different functional groups.

References:

- (Liu et al., 2008) - Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine.

- (Canfora et al., 2010) - Molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid.

- (Chen et al., 2009) - Synthesis and Fungicidal Activities of New 1,2,4‐Triazolo[1,5‐a]pyrimidines.

科学的研究の応用

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives, closely related to the queried compound, have been designed, synthesized, and evaluated for potential anticonvulsant and antidepressant activities. These compounds, through pharmacological analyses, showed significant anticonvulsant activity, with some derivatives being more efficient than the reference drug, carbamazepine. Additionally, certain derivatives exhibited potent antidepressant properties, leading to a significant reduction in the duration of immobility time, comparable to the activities of fluoxetine (Zhang et al., 2016).

Fungicidal Activities

New acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized in search of novel agrochemicals with higher fungicidal activity. These compounds displayed promising in vitro activities against Rhizoctonia solani, with some showing lower EC50 values than commercial carbendazim. The research indicated broad-spectrum fungicidal activities, highlighting the potential for agricultural applications (Chen et al., 2009).

Organic Light-Emitting Properties

The molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, similar to the queried compound, into supramolecular microfibers with blue organic light-emitting properties has been reported. This represents the first occurrence of such molecular self-assembly for this class of compounds, opening avenues for the development of organic light-emitting diodes (OLEDs) (Liu et al., 2008).

Antimicrobial Activity

Certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines were synthesized and tested for in vitro antibacterial and antifungal activities. Most of the tested compounds showed comparable results with those of ampicillin and fluconazole reference drugs, indicating their potential as antimicrobial agents (Mostafa et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6O/c1-9-7-10(2)22-15(18-9)19-13(21-22)14(23)20-17-8-11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,20,23)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRZQRXSYYGRRQ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2-fluorophenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)

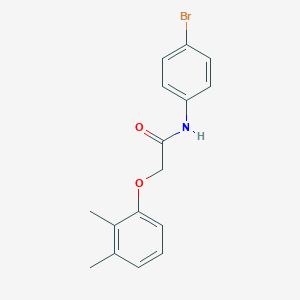

![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

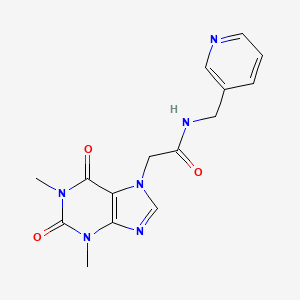

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

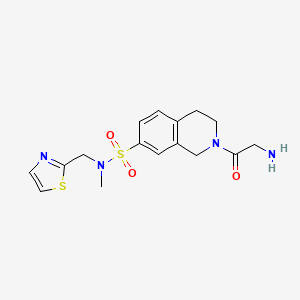

![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)